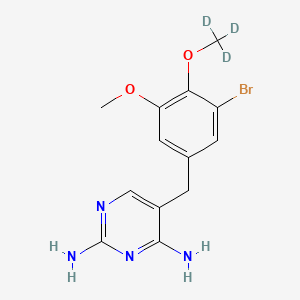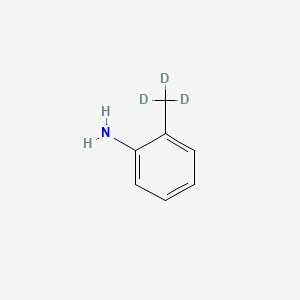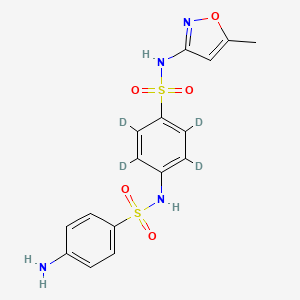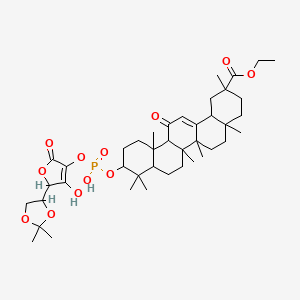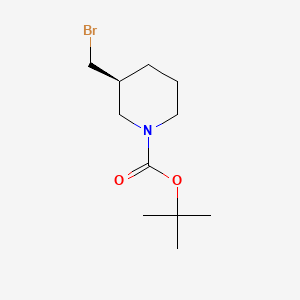
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a cyclic organic compound with the molecular formula C9H15N. It is commonly referred to as 4-methyl-2,3,4,5-tetrahydro-1H-pyrrole and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is not well-understood. However, it is believed to act as a modulator of various cellular processes, including gene expression, signal transduction, and protein synthesis. It has also been shown to inhibit the activity of certain enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the growth of cancer cells and possess antitumor activity. Additionally, it has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds, making it a valuable tool in medicinal chemistry and drug discovery. Additionally, it possesses various biological activities, making it a promising candidate for the development of new therapeutic agents. However, one of the limitations of using 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several future directions for the use of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) in scientific research. One area of interest is the development of new therapeutic agents for the treatment of various diseases. 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) has been shown to possess various biological activities, making it a promising candidate for the development of new drugs. Another area of interest is the development of new synthetic methods for the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI). This could lead to more efficient and cost-effective production methods, making it more accessible for scientific research. Additionally, further studies are needed to fully understand the mechanism of action and safety profile of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI), which could lead to the development of new applications and uses for this compound.
In conclusion, 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is a valuable tool in scientific research, with various applications in medicinal chemistry, drug discovery, and organic synthesis. Its biological activities make it a promising candidate for the development of new therapeutic agents. However, further studies are needed to fully understand its mechanism of action and safety profile, and to develop new synthetic methods for its production.
Synthesemethoden
The synthesis of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) involves the reaction of 2-methyl-3-butanone with ammonia in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final compound. This synthesis method has been well-established and is widely used in the production of 2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) is used in various scientific research applications, including medicinal chemistry, drug discovery, and organic synthesis. It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and natural products. It has also been used as a starting material in the synthesis of biologically active compounds, such as antitumor agents, anti-inflammatory agents, and antibacterial agents.
Eigenschaften
CAS-Nummer |
152711-46-1 |
|---|---|
Produktname |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Molekularformel |
C8H15N |
Molekulargewicht |
125.215 |
IUPAC-Name |
4-methyl-5-propan-2-yl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C8H15N/c1-6(2)8-7(3)4-5-9-8/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
NQFBNGIWYKRASR-UHFFFAOYSA-N |
SMILES |
CC1CCN=C1C(C)C |
Synonyme |
2H-Pyrrole,3,4-dihydro-4-methyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Desfluoro-4-[4-(2-Oxo-2,3-dihydro-1H-benzimidazol-1-yl)-3,6-dihydropyridin-1(2H)-yl] Droperidol-d4](/img/structure/B585527.png)
